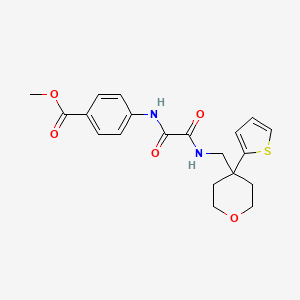![molecular formula C8H17N3O2 B2639443 3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide CAS No. 189177-55-7](/img/structure/B2639443.png)
3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
The molecular structure can be determined using various spectroscopic methods like NMR, IR, Mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve studying the reactivity of the compound with various reagents .Physical And Chemical Properties Analysis
This involves the study of physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc .Applications De Recherche Scientifique
Supramolecular Assemblies and Drug Delivery
One significant application is the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine. These assemblies show potential for biomedical applications such as drug delivery or tissue regeneration. The study by Cutrone et al. (2017) demonstrates the formation of nano and microfibers, microtubules, micelles, or unique vesicular structures, which are non-cytotoxic to mammalian fibroblasts and could be used for delivering therapeutic agents or facilitating tissue repair (Cutrone et al., 2017).
Synthetic Organic Chemistry
Another application lies in synthetic organic chemistry, where derivatives of 3-(dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide are used as intermediates in the synthesis of more complex molecules. For instance, O’Brien et al. (2002) discussed the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through regiospecific opening of a proposed azetidinium ion intermediate, indicating the compound’s role in the development of new synthetic pathways and potentially bioactive molecules (O’Brien et al., 2002).
Polymer Science
In polymer science, derivatives like N,N-dimethylpropanamide are synthesized from 3-(dimethylamino)-N,N-dimethyl-propanamide and used in novel polyamide syntheses. Kihara et al. (1999) demonstrated that polyaddition of certain acetal derivatives with diisocyanates afforded polyamides with higher molecular weight, solubility in various organic solvents, and the ability to crosslink with diacid chloride (Kihara et al., 1999). This research indicates the utility of such derivatives in creating novel materials with specific properties.
Fluorescent Chemosensors
The development of fluorescent chemosensors for metal ions represents another area of application. Kim et al. (2016) synthesized a chemosensor based on 3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide for detecting Zn2+ in aqueous media. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, highlighting its potential for environmental monitoring and biological imaging applications (Kim et al., 2016).
Antimicrobial Activity
Moreover, derivatives have been explored for their antimicrobial properties. Ghorab et al. (2017) synthesized novel sulfonamide derivatives carrying a 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino moiety that exhibited interesting antimicrobial activity against a range of bacteria and fungi, showing promise for the development of new antimicrobial agents (Ghorab et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-9-8(13)6-10-7(12)4-5-11(2)3/h4-6H2,1-3H3,(H,9,13)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSAOLYQOFFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide | |
CAS RN |
189177-55-7 |
Source


|
| Record name | 3-(dimethylamino)-N-[(methylcarbamoyl)methyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

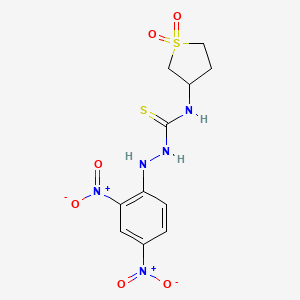
![3,4,5-triethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2639364.png)
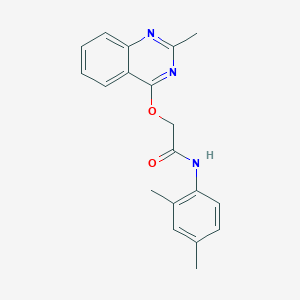

![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
![3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2639372.png)
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)
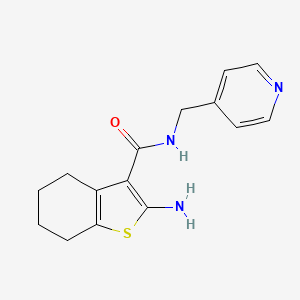
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2639376.png)
![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
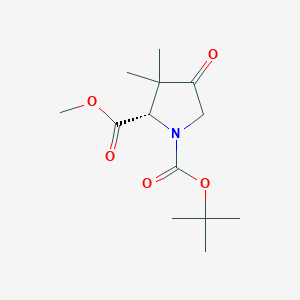
![N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2639380.png)
![N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2639382.png)
